molecular formula C12H16O2 B1597279 2-(Pentyloxy)benzaldehyde CAS No. 7091-14-7

2-(Pentyloxy)benzaldehyde

Cat. No. B1597279
CAS RN: 7091-14-7
M. Wt: 192.25 g/mol
InChI Key: KPLIYWNHNIPFQR-UHFFFAOYSA-N
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Description

2-(Pentyloxy)benzaldehyde is a benzaldehyde derivative . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol. It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .


Molecular Structure Analysis

The molecular structure of 2-(Pentyloxy)benzaldehyde includes a benzene ring attached to a formyl group, making it an aromatic aldehyde . This structure grants it the stability and unique reactivity associated with aromatic compounds .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 2-(Pentyloxy)benzaldehyde were not found, benzaldehydes are generally colorless liquids at room temperature . They have a characteristic almond-like odor . They are slightly soluble in water but are more readily soluble in organic solvents .

Scientific Research Applications

Enzymatic Asymmetric Synthesis

Benzaldehyde derivatives, including 2-(Pentyloxy)benzaldehyde, are crucial in the enzymatic synthesis of compounds. For example, benzaldehyde lyase (BAL) catalyzes the formation of (R)-benzoin derivatives with high enantioselectivity, demonstrating the importance of benzaldehyde derivatives in asymmetric synthesis (Kühl et al., 2007).

Synthesis of Labeled Compounds

Benzaldehydes, including variants like 2-(Pentyloxy)benzaldehyde, are key building blocks in organic synthesis, especially for labeled compounds. They are used in the synthesis of 2H and 13C labeled benzaldehydes, important for studying molecular interactions and behaviors (Boga et al., 2014).

Catalysis and Oxidation Processes

In catalysis, benzaldehyde derivatives are used for the oxidation of alcohols to aldehydes. Studies have shown enhanced catalytic activity in the conversion of benzyl alcohol to benzaldehyde using various catalysts, highlighting the role of benzaldehyde derivatives in industrial chemistry (Sharma et al., 2012).

Pharmaceutical and Flavor Industries

Benzaldehyde derivatives are significantly used in the flavor and pharmaceutical industries. For instance, the enzymatic production of benzaldehyde from benzyl alcohol using specific yeasts offers an eco-friendly alternative to chemical synthesis, applicable in food and pharmaceutical industries (Craig & Daugulis, 2013).

Solid Phase Organic Synthesis

Benzaldehyde derivatives are used as linkers in solid-phase organic synthesis, crucial for the efficient synthesis of complex organic molecules. This application is important in the development of pharmaceuticals and other fine chemicals (Swayze, 1997).

Photocatalytic Systems

In photocatalysis, benzaldehyde derivatives are involved in the selective oxidation of alcohols under specific conditions, highlighting their role in environmentally friendly chemical processes (Marotta et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-(Pentyloxy)benzaldehyde was not found, benzaldehydes can pose health risks under certain conditions . They are classified as flammable liquids and can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

The future directions for 2-(Pentyloxy)benzaldehyde could involve its use in the synthesis of other chemicals, given the reactivity of benzaldehydes . Additionally, benzaldehydes’ ability to disrupt cellular antioxidation components of fungi suggests potential applications in antifungal treatments .

properties

IUPAC Name

2-pentoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIYWNHNIPFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290521
Record name 2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentyloxy)benzaldehyde

CAS RN

7091-14-7
Record name 7091-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PS Hariharan, D Moon, SP Anthony - CrystEngComm, 2017 - pubs.rsc.org
Highly stable supercooled fluorescent liquids and crystallization-induced reversible fluorescence switching have been achieved via varying the alkyl chain length of the alkoxy group in …
Number of citations: 19 pubs.rsc.org
G Voss, M Gradzielski, J Heinze, H Reinke… - Helvetica chimica …, 2003 - Wiley Online Library
Two new types of 4,4′,7,7′‐tetraalkoxyindigotins, 1a–f and 2a–f along with the new N‐substituted indigotins 4e–f, were synthesized from dinitrobenzaldehydes 5a–f, which were …
Number of citations: 17 onlinelibrary.wiley.com
S Yamauchi, E Taniguchi - Bioscience, biotechnology, and …, 1992 - jstage.jst.go.jp
Materials and Methods Melting points (mp) and boiling points (bp) are uncorrected. lH—NMR spectra were recorded on J EOL FXlOO and JNM—GX400 spectrometers, with …
Number of citations: 29 www.jstage.jst.go.jp
Y Jiang, L He, J Green, H Blevins, C Guo… - Journal of medicinal …, 2019 - ACS Publications
NLRP3 inflammasomes have recently emerged as an attractive drug target for neurodegenerative disorders. In our continuing studies, a new chemical scaffold was designed as …
Number of citations: 31 pubs.acs.org
M Beroza, N Green - 1963 - books.google.com
Fast intercontinental travel and trade are stepping up chances of importing nonindigenous insect pests into the United States. Attractants, or lures, can be of considerable aid in …
Number of citations: 90 books.google.com

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